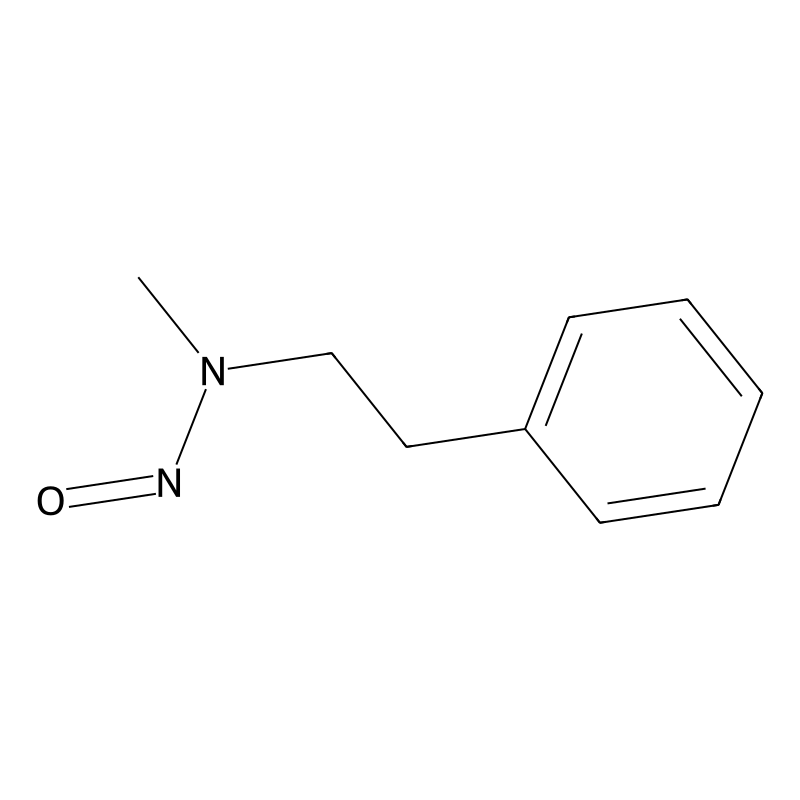Benzeneethanamine, N-methyl-N-nitroso-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Limited Research Availability:
There is currently limited scientific research directly focusing on the applications of N-methyl-N-nitroso-phenethylamine (NMPEA) itself. This is likely due to its classification as a potential carcinogen [].
Focus on Detection and Analysis:
Most research involving NMPEA centers on its detection and analysis. This is relevant in various contexts, including:
- Environmental Monitoring: NMPEA can be formed as a byproduct in certain industrial processes and may be present in environmental samples. Research efforts focus on developing methods for its accurate detection and quantification in air, water, and soil [].
- Food Safety: NMPEA has been identified as a potential contaminant in certain foods, particularly smoked or cured meats. Research is ongoing to assess its presence and potential risks in the food supply [].
- Pharmaceutical Analysis: NMPEA is considered a potential impurity in some pharmaceutical products. Research focuses on developing methods for its detection and removal during the manufacturing process [].
Future Directions:
Given the limited research on NMPEA's direct applications, future studies might explore its potential:
- As a biomarker: Investigating if NMPEA can serve as a marker for exposure to specific environmental or occupational carcinogens.
- In understanding nitrosamine formation: Studying the mechanisms of NMPEA formation to develop strategies for mitigating its presence in various contexts.
Benzeneethanamine, N-methyl-N-nitroso- is a chemical compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.1778 g/mol. This compound is also known by various names such as N-methyl-N-nitrosobenzylamine and methylbenzylnitrosamine. It belongs to the class of N-nitroso compounds, which are known for their potential carcinogenic properties . The compound features a benzene ring attached to an ethylamine chain, with a nitroso group (-NO) bonded to the nitrogen atom of the amine.
NMPEA is not known to have any specific biological function. Its potential health effects are likely related to its ability to damage DNA, potentially leading to cancer []. The exact mechanism by which NMPEA causes DNA damage is not fully understood, but it is thought to involve the decomposition of the N-nitroso group to form reactive intermediates that can alkylate DNA bases [].
- Decomposition: Under certain conditions, it may decompose to release nitrogen oxides.
- Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, particularly with amines or alcohols.
- Reduction: It can be reduced to form N-methylbenzylamine through hydrogenation or other reducing agents.
These reactions highlight its reactivity and potential applications in synthetic chemistry .
Benzeneethanamine, N-methyl-N-nitroso- exhibits significant biological activity, particularly in terms of mutagenicity and carcinogenicity. It is structurally similar to other known carcinogens and has been studied for its effects on cellular mechanisms. Research indicates that exposure to this compound can lead to DNA damage and alterations in cellular metabolism, potentially contributing to cancer development .
The synthesis of Benzeneethanamine, N-methyl-N-nitroso- typically involves the reaction of benzylamine with nitrous acid (generated in situ from sodium nitrite and an acid). The general reaction can be summarized as follows:
- Formation of Nitrous Acid:
- Sodium nitrite + Acid → Nitrous Acid
- Reaction with Benzylamine:
- Benzylamine + Nitrous Acid → Benzeneethanamine, N-methyl-N-nitroso-
This method allows for the controlled formation of the nitroso compound while minimizing side reactions .
Interaction studies involving Benzeneethanamine, N-methyl-N-nitroso- focus on its effects when combined with various biological systems. Notably:
- Mutagenicity Tests: These studies assess how the compound interacts with DNA and cellular components, indicating potential mutagenic effects.
- Metabolic Pathway Analysis: Research has shown that this compound can influence metabolic pathways related to detoxification and carcinogenesis.
Such studies are crucial for understanding the health risks associated with exposure to this compound .
Benzeneethanamine, N-methyl-N-nitroso- shares structural similarities with various other nitrosamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Methyl-N-nitrosobenzenamine | C₇H₈N₂O | One less carbon than Benzeneethanamine |
| N-Nitrosodiethylamine | C₄H₈N₂O | Contains two ethyl groups |
| N-Nitrosomethylbenzylamine | C₈H₉N₂O | One less hydrogen than Benzeneethanamine |
| N-Nitrosodimethylamine | C₆H₁₄N₂O | Contains two methyl groups |
Benzeneethanamine, N-methyl-N-nitroso- is unique due to its specific structure that includes a benzene ring directly linked to an ethyl chain with a nitroso group, making it particularly relevant in studies related to aromatic amine carcinogenesis .
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity]
Pictograms


Acute Toxic;Health Hazard








